N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a butanamide backbone with a substituted phenyl ring and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the substituted phenyl ring and the piperazine derivative. The key steps include:
Halogenation: Introduction of a chlorine atom to the phenyl ring.
Piperazine Substitution: Reaction of the chlorinated phenyl ring with 4-ethylpiperazine under controlled conditions.
Amidation: Formation of the butanamide linkage through a reaction with butanoyl chloride or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Sequential addition of reagents in a controlled environment to ensure high yield and purity.
Continuous Flow Synthesis: Utilization of continuous flow reactors to streamline the synthesis process, improve efficiency, and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of phenyl oxides and related derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]butanamide
- N-[3-chloro-4-(4-ethylpiperidin-1-yl)phenyl]butanamide
- N-[3-chloro-4-(4-ethylmorpholin-1-yl)phenyl]butanamide
Uniqueness
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]butanamide stands out due to its specific substitution pattern on the phenyl ring and the presence of the ethylpiperazine moiety. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H24ClN3O |
---|---|
Molecular Weight |
309.83 g/mol |
IUPAC Name |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C16H24ClN3O/c1-3-5-16(21)18-13-6-7-15(14(17)12-13)20-10-8-19(4-2)9-11-20/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,21) |
InChI Key |
ULLDFBZUOXJYID-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)CC)Cl |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.